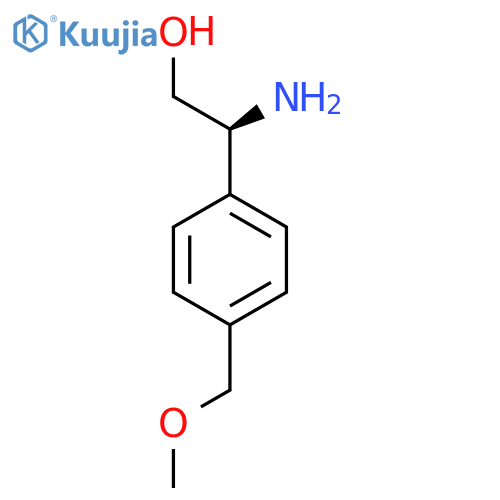Cas no 2227682-64-4 ((2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol)

2227682-64-4 structure
商品名:(2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol
(2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol
- EN300-1771291
- 2227682-64-4
- (2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol
-
- インチ: 1S/C10H15NO2/c1-13-7-8-2-4-9(5-3-8)10(11)6-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1
- InChIKey: IYGKUYNAJKWZPY-SNVBAGLBSA-N
- ほほえんだ: OC[C@H](C1C=CC(COC)=CC=1)N
計算された属性
- せいみつぶんしりょう: 181.110278721g/mol
- どういたいしつりょう: 181.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 55.5Ų
(2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1771291-10.0g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 10g |
$7128.0 | 2023-05-23 | ||
| Enamine | EN300-1771291-1.0g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 1g |
$1658.0 | 2023-05-23 | ||
| Enamine | EN300-1771291-0.05g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 0.05g |
$1393.0 | 2023-09-20 | ||
| Enamine | EN300-1771291-0.5g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 0.5g |
$1591.0 | 2023-09-20 | ||
| Enamine | EN300-1771291-2.5g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 2.5g |
$3249.0 | 2023-09-20 | ||
| Enamine | EN300-1771291-5.0g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 5g |
$4806.0 | 2023-05-23 | ||
| Enamine | EN300-1771291-10g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 10g |
$7128.0 | 2023-09-20 | ||
| Enamine | EN300-1771291-1g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 1g |
$1658.0 | 2023-09-20 | ||
| Enamine | EN300-1771291-5g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 5g |
$4806.0 | 2023-09-20 | ||
| Enamine | EN300-1771291-0.1g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 0.1g |
$1459.0 | 2023-09-20 |
(2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol 関連文献
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
2227682-64-4 ((2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol) 関連製品
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
